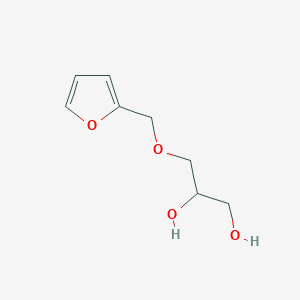

3-(Furan-2-ylmethoxy)propane-1,2-diol

Description

Contextualization within Bio-Based Chemical Production and Sustainable Chemistry Paradigms

The transition towards a bio-based economy is a critical step in addressing environmental concerns and reliance on fossil fuels. Furan (B31954) derivatives, sourced from renewable biomass, are key players in this transition. The principles of sustainable chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to the development of these bio-based chemicals.

Furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) are two key platform molecules derived from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. mdpi.com These furanic compounds serve as versatile starting materials for a wide array of chemicals and polymers. mdpi.com The production of 3-(Furan-2-ylmethoxy)propane-1,2-diol, which can be conceptualized as a derivative of furfuryl alcohol (itself produced from furfural), aligns with the goals of creating value-added products from renewable feedstocks. This approach contributes to a more circular economy by utilizing biomass that does not compete with food sources.

Structural Characteristics and Functional Group Analysis of the Furan-Ether-Diol Motif

The structure of this compound is characterized by a unique combination of three key functional groups, forming a furan-ether-diol motif. This specific arrangement of a furan ring, an ether linkage, and a diol (two hydroxyl groups) imparts distinct chemical properties to the molecule.

The furan ring is an aromatic heterocycle that provides a rigid and chemically versatile core. The ether linkage (-O-) offers flexibility to the molecular structure and influences its solubility and reactivity. The propane-1,2-diol moiety, with its two hydroxyl groups, provides sites for further chemical reactions, such as polymerization, and contributes to the compound's polarity and potential for hydrogen bonding.

Spectroscopic analysis is crucial for confirming the structure of such molecules. While specific data for this compound is not widely published in readily accessible literature, the expected signals in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be predicted based on its constituent parts. For instance, ¹H and ¹³C NMR spectra would show characteristic peaks for the furan ring protons and carbons, the methylene (B1212753) protons adjacent to the ether oxygen, and the methine and methylene protons of the diol group. IR spectroscopy would be expected to show characteristic absorption bands for C-O-C (ether) stretching, O-H (hydroxyl) stretching, and the vibrations of the furan ring.

Significance of Furan-Derived Polyols and Ethers in Emerging Chemical Landscapes

Furan-derived polyols and ethers are gaining significant attention for their potential applications in the polymer industry and as specialty chemicals. Polyols, which are compounds with multiple hydroxyl groups, are essential building blocks for polyurethanes, polyesters, and other polymers. The incorporation of the furan ring into the polymer backbone can enhance thermal stability, mechanical properties, and barrier properties.

Furan-based diols, such as 2,5-bis(hydroxymethyl)furan (BHMF), are being explored as bio-based alternatives to petroleum-derived diols in the synthesis of high-performance polymers. researchgate.net The presence of both ether and diol functionalities in this compound suggests its potential as a monomer or a chain extender in the production of novel polymers with tailored properties.

Furthermore, furan-based ethers have applications as biofuels and solvents. The ether linkage can improve the combustion properties of fuels and the solvency of various substances. The unique combination of functionalities in this compound opens up possibilities for its use in a range of applications, from performance polymers to green solvents, contributing to the expanding portfolio of bio-based chemicals.

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-ylmethoxy)propane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-4-7(10)5-11-6-8-2-1-3-12-8/h1-3,7,9-10H,4-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHJIUJMUBIEOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Furan 2 Ylmethoxy Propane 1,2 Diol

Established Synthetic Pathways from Furanic Precursors

Established synthetic routes to 3-(Furan-2-ylmethoxy)propane-1,2-diol predominantly utilize readily available furanic precursors, such as furfuryl alcohol. These methods include reactions with propane-1,2-diol equivalents, direct etherification, and base-catalyzed alkylation reactions.

Synthesis from Furfuryl Alcohol and Propane-1,2-diol Equivalents

A common and efficient method for the synthesis of this compound involves the reaction of furfuryl alcohol with propane-1,2-diol equivalents. These equivalents are reactive three-carbon synthons that readily introduce the propane-1,2-diol moiety. Key examples of such equivalents include glycidol (B123203) (2,3-epoxy-1-propanol) and 3-chloro-1,2-propanediol (B139630).

The reaction with glycidol typically proceeds via an acid-catalyzed ring-opening of the epoxide. In this process, the hydroxyl group of furfuryl alcohol acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to the formation of the desired ether linkage. The choice of catalyst and reaction conditions is crucial to ensure regioselectivity and minimize side reactions.

Alternatively, 3-chloro-1,2-propanediol can be used as the propane-1,2-diol equivalent. This reaction is often carried out under basic conditions, as will be discussed in section 2.1.3.

| Propane-1,2-diol Equivalent | Typical Catalyst | General Reaction Conditions | Key Features |

|---|---|---|---|

| Glycidol | Acid catalysts (e.g., H₂SO₄, solid acids) | Moderate temperatures, inert solvent | Epoxide ring-opening mechanism, potential for good yields. |

| 3-Chloro-1,2-propanediol | Base (e.g., NaOH, KOH) | Elevated temperatures | Williamson ether synthesis, good for specific isomer synthesis. |

Direct Etherification Approaches

Direct etherification involves the reaction of furfuryl alcohol with propane-1,2-diol. This approach is conceptually straightforward but can present challenges in terms of selectivity and yield. The reaction is typically catalyzed by Brønsted or Lewis acids. nih.govresearchgate.net The acidic catalyst protonates the hydroxyl group of either alcohol, facilitating the departure of a water molecule and subsequent nucleophilic attack by the other alcohol.

However, several competing reactions can occur. The self-condensation of furfuryl alcohol to form poly(furfuryl alcohol) or difurfuryl ether is a significant side reaction, particularly under strongly acidic conditions. researchgate.net Furthermore, the etherification can occur at either the primary or secondary hydroxyl group of propane-1,2-diol, leading to a mixture of isomers. To enhance the selectivity towards the desired product, careful optimization of reaction parameters such as temperature, catalyst type and concentration, and the molar ratio of reactants is necessary. The use of heterogeneous acid catalysts can simplify product purification and catalyst recycling. nih.govrsc.org

Alkylation Reactions in the Presence of Bases

Alkylation reactions in the presence of a base, commonly known as the Williamson ether synthesis, provide a versatile route to this compound. This method involves the reaction of a furfuryl alkoxide with an alkyl halide, such as 3-chloro-1,2-propanediol. google.comresearchgate.netgoogle.com

The first step in this synthesis is the deprotonation of furfuryl alcohol using a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the corresponding furfuryl alkoxide. This alkoxide then acts as a potent nucleophile, attacking the carbon atom bearing the chlorine atom in 3-chloro-1,2-propanediol in an SN2 reaction, displacing the chloride ion and forming the desired ether linkage.

This method offers good control over the connectivity of the resulting ether and can provide high yields if the reaction conditions are optimized. The choice of solvent is important to ensure the solubility of the reactants and to facilitate the nucleophilic substitution.

Exploration of Alternative Bio-Based Feedstocks and Intermediates

With a growing emphasis on sustainable chemistry, research has focused on utilizing bio-based feedstocks for the synthesis of valuable chemicals. 5-Hydroxymethylfurfural (B1680220) (HMF) and furfural (B47365), derived from the dehydration of carbohydrates, and glycerol (B35011), a byproduct of biodiesel production, are key platform molecules in this context. frontiersin.orgnih.gov

Conversion Strategies from 5-Hydroxymethylfurfural (HMF) and Furfural Derivatives

5-Hydroxymethylfurfural (HMF) and furfural are versatile building blocks for the synthesis of a wide range of furan-based chemicals. nih.govresearchgate.net While direct, single-step conversions to this compound are not yet well-established, multi-step strategies are being explored.

Furfural can be readily reduced to furfuryl alcohol, a primary precursor discussed in the previous sections. rsc.orgresearchgate.net This two-step approach, starting from biomass-derived furfural, represents a fully bio-based route to the target molecule.

HMF, with its aldehyde and hydroxyl functionalities, offers multiple avenues for chemical transformation. One potential strategy involves the selective reduction of the aldehyde group of HMF to yield 2,5-bis(hydroxymethyl)furan (BHMF). nih.govdoi.org Subsequently, one of the hydroxymethyl groups could be selectively protected or converted into a good leaving group, followed by reaction with a propane-1,2-diol equivalent. Further research is needed to develop efficient and selective methods for these transformations.

| Bio-based Feedstock | Key Intermediate | Potential Conversion Strategy |

|---|---|---|

| Furfural | Furfuryl Alcohol | Reduction of furfural, followed by etherification or alkylation. rsc.orgresearchgate.net |

| 5-Hydroxymethylfurfural (HMF) | 2,5-bis(hydroxymethyl)furan (BHMF) | Reduction of HMF, followed by selective functionalization and reaction with a diol equivalent. nih.govdoi.org |

Utilization of Glycerol and its Derivatives as Propane-1,2-diol Precursors

Glycerol, being an abundant and relatively inexpensive bio-based chemical, is an attractive starting material for the synthesis of the propane-1,2-diol moiety of the target molecule. mdpi.com Glycerol can be converted into several valuable derivatives that can then be reacted with furfuryl alcohol.

Key glycerol derivatives for this purpose include:

Glycidol: Synthesized from glycerol, glycidol can react with furfuryl alcohol as described in section 2.1.1.

3-Chloro-1,2-propanediol: This can also be produced from glycerol and used in base-catalyzed alkylation reactions. google.comresearchgate.netgoogle.com

Glycerol Carbonate: Formed by the reaction of glycerol with urea (B33335) or dimethyl carbonate, glycerol carbonate is a versatile intermediate. mdpi.comfrontiersin.org The reaction of furfuryl alcohol with glycerol carbonate, often under basic catalysis, can proceed via ring-opening of the cyclic carbonate to yield the desired product.

Direct etherification of glycerol with furfuryl alcohol is also a possibility, although it faces challenges related to selectivity due to the presence of three hydroxyl groups in glycerol. researchgate.net Achieving selective etherification at the primary hydroxyl group of glycerol requires carefully designed catalytic systems.

Catalytic Systems and Reaction Conditions for Optimized Synthesis

The optimization of the synthesis of this compound hinges on the selection of an appropriate catalyst and the fine-tuning of reaction conditions such as temperature, reactant molar ratio, and the reaction environment.

Acid catalysis is fundamental for the etherification of alcohols. The reaction between furfuryl alcohol and glycerol proceeds via an acid-catalyzed nucleophilic substitution mechanism. A Brønsted or Lewis acid activates the hydroxyl group of furfuryl alcohol, facilitating its departure as a water molecule and forming a stabilized carbocation. Subsequently, a hydroxyl group from the glycerol molecule acts as a nucleophile, attacking the carbocation to form the ether bond.

Both homogeneous and heterogeneous acid catalysts are effective. Traditional homogeneous catalysts include strong mineral acids and organic acids like p-toluenesulfonic acid. However, research increasingly favors solid acid catalysts due to their advantages in separation, recovery, and reduced corrosivity. The etherification of furfuryl alcohol with other alcohols, like ethanol, is known to perform well over catalysts that possess a combination of Lewis and Brønsted acidity. researchgate.net This dual acidity can enhance reaction rates and selectivity towards the desired ether products. researchgate.net

Heterogeneous catalysts are central to developing sustainable and industrially viable methods for producing glycerol ethers. Their key advantages include ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. A variety of solid acid catalysts have been investigated for analogous etherification reactions involving glycerol and furfuryl alcohol.

Commonly studied heterogeneous catalysts include:

Ion-Exchange Resins: Amberlyst-15, a sulfonated polystyrene-divinylbenzene resin, is a highly effective catalyst for glycerol etherification. vurup.skresearchgate.net In the etherification of glycerol with tert-butanol (B103910), Amberlyst-15 has demonstrated high glycerol conversion (up to 96%). vurup.sk

Zeolites: These crystalline aluminosilicates offer shape selectivity and tunable acidity. Large-pore zeolites such as H-BEA and H-Y are particularly effective for the bulky glycerol molecule. vurup.sk Studies comparing catalysts for glycerol etherification found that H-BEA was highly active, showing a preference for the formation of di-ethers compared to Amberlyst-15 under similar conditions. vurup.sk

Acid-Activated Clays: Montmorillonite K10, an acidic clay, has also been successfully employed as a low-cost, environmentally friendly catalyst for the etherification of furfuryl alcohol with ethanol, achieving high conversion rates. researchgate.net

The performance of these catalysts in similar etherification reactions highlights their potential for the synthesis of this compound.

| Catalyst | Reactants | Temperature (°C) | Glycerol Conversion (%) | Key Findings | Reference |

|---|---|---|---|---|---|

| Amberlyst-15 | Glycerol, tert-butanol | 90 | ~96 | High activity for mono-ether formation. | vurup.sk |

| Zeolite H-BEA | Glycerol, tert-butanol | 90 | ~96 | Higher selectivity for di-ethers compared to Amberlyst-15. | vurup.sk |

| Zeolite H-Y | Glycerol, tert-butanol | 90 | Lower | Less active compared to Amberlyst-15 and H-BEA. | vurup.sk |

| Montmorillonite K10 | Furfuryl alcohol, ethanol | 120 | 94.2 (FA conversion) | Demonstrates high conversion of furfuryl alcohol. | researchgate.net |

| Amberlyst-36 | Glycerol, isopropanol | Boiling Temp. | Not specified | Effective when using toluene (B28343) as a solvent to remove water. | researchgate.net |

Optimizing the reaction environment is crucial for maximizing the yield and selectivity of this compound. A significant trend in green chemistry is the move towards solvent-free, or "neat," reaction conditions. researchgate.netfigshare.com Performing the etherification without a solvent simplifies the process, reduces waste, and lowers costs associated with solvent purchase and disposal. researchgate.netfigshare.com The excess alcohol reactant, typically glycerol or furfuryl alcohol, can often serve as the reaction medium.

In cases where a solvent is used, its primary role is often to manage the water produced during the reaction, which can inhibit the catalyst and shift the reaction equilibrium backward, reducing conversion. The use of a non-polar solvent like toluene in conjunction with a Dean-Stark apparatus allows for the azeotropic removal of water, driving the reaction towards completion. researchgate.net

Other key parameters for optimization include:

Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to undesirable side reactions, such as the self-etherification of furfuryl alcohol or polymerization, especially in the presence of strong acids. For glycerol etherification with tert-butanol using Amberlyst-15, the optimal temperature was found to be around 90°C. vurup.sk

Molar Ratio: The ratio of glycerol to furfuryl alcohol influences product distribution. An excess of glycerol can favor the formation of the mono-ether product, this compound, while an excess of furfuryl alcohol could lead to the formation of di- and tri-substituted glycerol ethers.

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of this compound from biomass-derived feedstocks is inherently aligned with the principles of green chemistry. Further application of these principles focuses on maximizing reaction efficiency and minimizing environmental impact.

Green chemistry metrics are essential for quantitatively assessing the sustainability of a chemical process. numberanalytics.comnih.gov

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency with which reactant atoms are incorporated into the desired product. nih.gov The ideal etherification of furfuryl alcohol with glycerol is a condensation reaction that produces the desired product and one molecule of water.

C₅H₆O₂ (Furfuryl Alcohol) + C₃H₈O₃ (Glycerol) → C₈H₁₂O₄ (Product) + H₂O (Water)

The theoretical atom economy for this reaction is calculated as: AE = [Molar Mass of Product / (Molar Mass of Furfuryl Alcohol + Molar Mass of Glycerol)] x 100% AE = [172.18 / (98.10 + 92.09)] x 100% ≈ 90.5%

An atom economy of 90.5% is considered very good, as the only atom loss is in the formation of water. In practice, side reactions, such as the formation of di-furfuryl ether, would reduce the actual atom economy.

Environmental Factor (E-Factor): The E-Factor provides a measure of the total waste generated per kilogram of product. nih.gov An ideal E-Factor is 0. For the synthesis of this compound, the E-Factor would account for unreacted starting materials, byproducts, solvents, and catalyst losses. By using solvent-free conditions and a recyclable heterogeneous catalyst, the E-Factor can be significantly minimized, approaching the ideal value which would primarily consist of the water formed. nih.gov

| Metric | Definition | Ideal Value | Calculated Value for Ideal Reaction |

|---|---|---|---|

| Atom Economy (AE) | (MW of desired product / Σ MW of all reactants) x 100% | 100% | ~90.5% |

| E-Factor | Total mass of waste / Mass of product | 0 | >0.095 (theoretical minimum from water) |

The development of environmentally respectful synthetic methods for this compound focuses on creating a streamlined, one-pot process that minimizes waste and energy consumption. The direct etherification of glycerol and furfuryl alcohol is itself a single-step approach. mdpi.com

Key features of an eco-respectful synthesis include:

Use of Renewable Feedstocks: Both glycerol (a byproduct of biodiesel production) and furfuryl alcohol (derived from hemicellulose) are renewable. researchgate.netrsc.org

Solvent-Free Conditions: Eliminating organic solvents reduces waste and avoids the environmental hazards associated with their use. researchgate.netfigshare.com

Heterogeneous Catalysis: The use of solid, recyclable catalysts like zeolites or Amberlyst resins prevents the formation of acidic waste streams and allows for continuous processing. vurup.skresearchgate.net

By integrating these features, the synthesis of this compound can serve as a model for sustainable chemical production, transforming biomass-derived platform molecules into valuable products through efficient and environmentally conscious methods.

Use of Renewable Resources and Minimization of Chemical Waste

The synthesis of this compound is a prime example of modern chemical manufacturing aligned with the principles of green chemistry, emphasizing the use of renewable feedstocks and the minimization of chemical waste. This approach focuses on the valorization of biomass-derived platform molecules to create value-added chemicals. mdpi.comrsc.org The core of this sustainable synthesis route is the acid-catalyzed etherification of glycerol with furfuryl alcohol, both of which are readily available from renewable resources.

Glycerol is a versatile three-carbon alcohol that has become abundant as the primary byproduct of the biodiesel industry, where its overproduction necessitates the development of new applications to improve the economic viability of biofuel processes. rsc.orgresearchgate.net Furfuryl alcohol is another key bio-based platform chemical, produced via the catalytic reduction of furfural. mdpi.com Furfural itself is derived from the acid-catalyzed dehydration of C5 sugars, such as xylose, which are found in lignocellulosic biomass like agricultural residues and forestry waste. mdpi.com The utilization of these materials provides a direct pathway from biowaste to valuable chemical compounds.

A significant aspect of minimizing chemical waste in this synthesis is the move away from traditional homogeneous acid catalysts, such as sulfuric or hydrochloric acid, which are corrosive, difficult to separate from the product mixture, and generate substantial aqueous waste during neutralization. nih.gov The preferred green alternative is the use of solid, heterogeneous acid catalysts. These catalysts offer numerous advantages, including simplified product separation (typically through simple filtration), reduced equipment corrosion, and, most importantly, the potential for regeneration and reuse over multiple reaction cycles, which drastically cuts down on waste. nih.govmdpi.com

The etherification of glycerol with alcohols has been successfully demonstrated using various classes of solid acid catalysts:

Ion-Exchange Resins: Sulfonic acid-functionalized polystyrene resins, such as Amberlyst-type catalysts, have shown high activity in glycerol etherification. researchgate.netresearchgate.net Their effectiveness is attributed to the high concentration of accessible Brønsted acid sites.

Zeolites: These microporous aluminosilicates (e.g., Beta, ZSM-5, Mordenite) are robust catalysts whose activity can be tuned by altering the silica-to-alumina ratio, which modifies their acidity and surface polarity. researchgate.netresearchgate.net An optimal balance between acidity and surface properties is crucial, as highly polar surfaces can lead to strong adsorption of glycerol, inhibiting the reaction, while very hydrophobic surfaces may not effectively adsorb the glycerol reactant at all. researchgate.netrsc.org

Supported Heteropoly Acids: Heteropoly acids (HPAs), like tungstophosphoric acid, immobilized on a solid support, are highly effective due to their strong Brønsted acidity. researchgate.net Heterogenizing the HPA makes it easily recoverable, combining the high activity of a homogeneous catalyst with the practical benefits of a heterogeneous system.

The reaction is typically carried out under solvent-free conditions or in a solvent that facilitates the removal of water, a byproduct of the etherification, to shift the reaction equilibrium towards the products. The choice of catalyst and reaction conditions (temperature, reactant molar ratio, and catalyst loading) significantly influences the conversion of glycerol and the selectivity towards the desired mono-ether, this compound, over di- or tri-ethers and other side products.

Detailed research into the etherification of glycerol with various alcohols provides insight into the conditions applicable to the synthesis of this compound. The following table summarizes typical findings from studies using solid acid catalysts, demonstrating the viability of these green catalytic systems.

| Catalyst | Alcohol Reactant | Temperature (°C) | Glycerol Conversion (%) | Selectivity to Mono-ethers (%) | Reference |

|---|---|---|---|---|---|

| Amberlyst-36 | tert-Butanol | 70 | 98 | ~25 (Di-ether favored) | researchgate.net |

| Zeolite Beta | tert-Butanol | 90 | 80 | ~20 (Di-ether favored) | researchgate.net |

| Amberlyst-15 | Ethanol | 120 | 52 | 92 | rsc.org |

| Zeolite H-BEA-25 | Ethanol | 200 | 60 | 65 | rsc.org |

| H-Clinoptilolite (Natural Zeolite) | tert-Butanol | 110 | 78 | 25 (Di-ether: 75) | mdpi.comuni-rostock.de |

By leveraging abundant, renewable feedstocks and employing recyclable, solid acid catalysts, the synthesis of this compound can be achieved through a process that is both economically attractive and environmentally sustainable, minimizing waste and adhering to the core tenets of green chemistry.

Chemical Reactivity and Derivatization Strategies of 3 Furan 2 Ylmethoxy Propane 1,2 Diol

Reactions Involving the Propane-1,2-diol Moiety

The propane-1,2-diol portion of the molecule contains a primary and a secondary hydroxyl group, which are common targets for derivatization. Their differing steric environments and intrinsic reactivity allow for selective transformations under controlled conditions.

Esterification Reactions of Hydroxyl Groups

The primary and secondary hydroxyl groups of 3-(Furan-2-ylmethoxy)propane-1,2-diol can readily undergo esterification with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding mono- or di-esters. Typically, the primary hydroxyl group is more reactive than the secondary one due to less steric hindrance, allowing for regioselective mono-esterification under mild conditions. The formation of a diester can be achieved using harsher conditions or an excess of the acylating agent. rsc.org

These reactions are often catalyzed by acids (like sulfuric acid or p-toluenesulfonic acid) or bases (like pyridine (B92270) or triethylamine). The resulting esters are valuable as they can modify the polarity and biological activity of the parent molecule.

Table 1: Potential Esterification Products and Conditions Data based on analogous reactions with 1,2-propanediol.

| Reactant | Catalyst/Conditions | Major Product |

|---|---|---|

| Propanoic Acid | Cs2.5H0.5PW12O40/K-10 Clay, 180°C | Propane-1,2-diyl dipropionate rsc.org |

| Acetic Anhydride | Pyridine, Room Temp. | 3-(Furan-2-ylmethoxy)-2-hydroxypropyl acetate |

| Benzoyl Chloride | Triethylamine, 0°C to RT | 3-(Furan-2-ylmethoxy)-1,2-diyl dibenzoate |

Further Etherification Reactions

While the parent compound is itself an ether, the remaining free hydroxyl groups on the diol moiety can be further etherified. This is typically achieved through the Williamson ether synthesis, involving deprotonation of the hydroxyl groups with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide. Acid-catalyzed etherification with alcohols or olefins is also a viable strategy, analogous to the etherification of glycerol (B35011). vurup.skacs.org

Similar to esterification, the primary alcohol is generally more reactive, allowing for the selective synthesis of diether derivatives. Complete etherification to a triether product would require more forcing conditions. This derivatization is useful for installing different functional groups or protective groups.

Table 2: Representative Etherification Strategies Data based on analogous reactions with glycerol.

| Reagent | Catalyst | Potential Product | Reference |

|---|---|---|---|

| tert-Butanol (B103910) | Amberlyst 15 | Di-tert-butyl ether derivative | vurup.sk |

| Ethanol | Cation Exchange Resin | Mono- and di-ethyl ether derivatives | tandfonline.com |

| Benzyl Alcohol | Nanoporous Aluminosilicates | Benzyl ether derivatives | acs.org |

Selective Oxidation Pathways to Carbonyl Compounds

The primary and secondary alcohols of the diol can be selectively oxidized to yield different carbonyl compounds. Oxidation of the secondary alcohol would produce a ketone, specifically 1-(furan-2-ylmethoxy)propan-2-one. Conversely, selective oxidation of the primary alcohol would yield an aldehyde, 2-hydroxy-3-(furan-2-ylmethoxy)propanal, which could be further oxidized to the corresponding carboxylic acid, 2-hydroxy-3-(furan-2-ylmethoxy)propanoic acid.

The choice of oxidizing agent and reaction conditions is crucial for achieving selectivity. Mild oxidants like pyridinium (B92312) chlorochromate (PCC) tend to favor aldehyde formation from primary alcohols, while stronger oxidants like potassium permanganate (B83412) or Jones reagent will typically lead to the carboxylic acid. The oxidation of 1,2-propanediol using gold-based catalysts has been shown to selectively produce lactic acid under mild, base-free conditions, suggesting a pathway to the analogous α-hydroxy acid from the target compound. cardiff.ac.uk In some cases, oxidative C-C bond cleavage can occur, leading to smaller molecules. nih.gov

Table 3: Potential Products from Selective Oxidation Data based on analogous reactions with 1,2-propanediol.

| Oxidizing System | Target Functional Group | Major Product | Reference |

|---|---|---|---|

| AuPt/C, O2, Base | Primary & Secondary OH | Lactate analogue | cardiff.ac.uk |

| Au, Pd, or Pt catalysts, no base | Secondary OH | Hydroxyacetone analogue | cardiff.ac.uk |

| O2, 400-500 K | C-C Cleavage | Acetaldehyde, Formaldehyde | nih.gov |

| DDQ | Secondary OH (Benzylic/Allylic) | α-Hydroxy ketone | scribd.com |

Reactions Involving the Furan (B31954) Ring

The furan ring is an electron-rich aromatic system that can undergo reactions typical of such structures, including hydrogenation and electrophilic substitution, as well as reactions unique to its heterocyclic nature, such as ring-opening.

Catalytic Hydrogenation and Saturation of the Furan Ring

The furan ring can be readily hydrogenated to the corresponding saturated tetrahydrofuran (B95107) (THF) ring under catalytic conditions. This transformation is typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C), Raney nickel (Raney-Ni), or ruthenium (Ru) catalysts under a hydrogen atmosphere. mdpi.com The reaction converts the aromatic furan moiety into a stable cyclic ether, significantly altering the molecule's chemical properties and three-dimensional shape.

The hydrogenation of furfural (B47365) and its derivatives is a well-studied area, providing a reliable basis for predicting the conditions needed for the saturation of this compound. The product of this reaction would be 3-(tetrahydrofuran-2-ylmethoxy)propane-1,2-diol.

Table 4: Catalysts for Furan Ring Hydrogenation Data based on analogous reactions with furfural and furfuryl alcohol.

| Catalyst | Temperature (°C) | H2 Pressure | Product | Reference |

|---|---|---|---|---|

| Ni/NCNTs | 130 | - | Tetrahydrofurfuryl alcohol | mdpi.com |

| Pd/Al2O3 | 180 | - | Tetrahydrofurfuryl alcohol | acs.org |

| Cu-Ni/Al2O3 | 230 | - | 2-methyltetrahydrofuran | mdpi.com |

Ring-Opening Reactions of the Furan Moiety

The furan ring is susceptible to cleavage under various conditions, most notably acidic hydrolysis or hydrogenolysis. Acid-catalyzed ring-opening, often in the presence of water or an alcohol, can convert the furan ring into a 1,4-dicarbonyl compound. mdpi.com For the target molecule, this would lead to the formation of a linear polyol with keto or aldehyde functionalities. For instance, acid-catalyzed polymerization of furfuryl alcohol is known to involve ring-opening side reactions that introduce ester and ketone groups into the polymer structure. mdpi.com

Alternatively, catalytic hydrogenolysis can cleave the C-O bonds within the furan ring, leading to the formation of linear diols. The hydrogenolysis of furfuryl alcohol, for example, can yield 1,2-pentanediol (B41858) and 1,5-pentanediol. researchgate.net Applying this to this compound could yield complex polyol structures by cleaving the furan ring while preserving the propane-1,2-diol moiety.

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the oxygen heteroatom. This increased nucleophilicity makes the furan ring significantly more reactive than benzene. pearson.comchemicalbook.compearson.com Electrophilic attack generally occurs preferentially at the C5 position (alpha to the oxygen and adjacent to the substituent), as the intermediate carbocation is stabilized by resonance involving the oxygen atom. chemicalbook.compearson.com

The substituent at the C2 position, a methoxypropane-1,2-diol group, is expected to influence the regioselectivity and reactivity of electrophilic substitution. While the ether oxygen can donate electron density to the ring through resonance, potentially further activating it, steric hindrance from the bulky side chain might direct incoming electrophiles to the less hindered C5 position.

Common electrophilic aromatic substitution reactions applicable to furan rings include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com However, the conditions for these reactions must be carefully controlled to avoid polymerization or degradation of the furan ring, which can occur under strongly acidic conditions. rsc.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Furan Derivatives

| Electrophile | Reagent and Conditions | Major Product(s) | Reference(s) |

| Nitration | Acetyl nitrate | 2-Nitrofuran and 2,5-dinitrofuran | General Furan Chemistry |

| Bromination | Bromine in dioxane | 2-Bromofuran | pearson.com |

| Sulfonation | Pyridine-sulfur trioxide complex | Furan-2-sulfonic acid | General Furan Chemistry |

| Acylation | Acetic anhydride, SnCl₄ | 2-Acetylfuran | General Furan Chemistry |

Note: This table represents the general reactivity of the unsubstituted furan ring. The presence of the 2-(methoxy)propane-1,2-diol substituent in the target molecule is expected to direct substitution primarily to the 5-position.

Formation of Cyclic Derivatives

The propane-1,2-diol side chain of this compound is a versatile functional group that can readily participate in cyclization reactions to form various heterocyclic derivatives.

The 1,2-diol moiety can react with aldehydes or ketones in the presence of an acid catalyst to form five-membered cyclic acetals or ketals, known as 1,3-dioxolanes. wikipedia.orgnih.gov This reaction is a common method for protecting 1,2-diols or for creating chiral building blocks from prochiral carbonyls. The reaction of this compound with a carbonyl compound would yield a substituted dioxolane.

The formation of dioxolanes from glycerol, a structurally similar compound, is a well-established process. butler.edugoogle.com For instance, the reaction of glycerol with acetone (B3395972) yields 2,2-dimethyl-1,3-dioxolane-4-methanol, also known as solketal. google.com By analogy, the reaction of this compound with acetone would be expected to produce the corresponding 2,2-dimethyl-1,3-dioxolane (B146691) derivative.

Table 2: Examples of Dioxolane Synthesis from Diols

| Diol | Carbonyl Compound | Catalyst | Dioxolane Product | Reference(s) |

| Ethylene Glycol | Benzaldehyde | Acid | 2-Phenyl-1,3-dioxolane | wikipedia.org |

| Propane-1,2-diol | Acetone | Acid | 2,2,4-Trimethyl-1,3-dioxolane | General Organic Chemistry |

| Glycerol | Acetone | Sulfuric Acid | 2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal) | google.com |

Under specific conditions, intramolecular cyclization involving both the furan ring and the diol side chain may be possible. For instance, acid-catalyzed intramolecular reactions could potentially lead to the formation of bicyclic ether systems, although such reactions would likely compete with intermolecular polymerization, a common side reaction for furan derivatives in acidic media. rsc.org

Further research would be necessary to explore the specific conditions required to promote intramolecular cyclization of this compound and to characterize the resulting products.

Spectroscopic and Analytical Characterization Methodologies for 3 Furan 2 Ylmethoxy Propane 1,2 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 3-(Furan-2-ylmethoxy)propane-1,2-diol. A combination of one-dimensional and two-dimensional NMR experiments allows for the precise assignment of all proton and carbon signals.

One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the chemical environment of each nucleus.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the furan (B31954) ring protons, the methylene (B1212753) and methine protons of the propanediol (B1597323) moiety, and the hydroxyl protons. The chemical shifts (δ) are influenced by the electron density around the protons. Protons on the furan ring are typically observed in the aromatic region (around 6.0-7.5 ppm). The protons of the propane-1,2-diol chain, being aliphatic and attached to oxygen-bearing carbons, would appear in the range of 3.5-4.5 ppm. The hydroxyl protons generally exhibit a broad signal, the position of which is dependent on solvent and concentration. researchgate.netnih.gov

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the furan ring are expected to resonate in the downfield region (around 100-150 ppm) due to their sp² hybridization and the influence of the ring oxygen. The carbons of the propanediol moiety, being sp³ hybridized and attached to oxygen, would appear in the range of 60-80 ppm. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom Number | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

| 1 | 3.5 - 3.7 (m) | ~70 |

| 2 | 3.8 - 4.0 (m) | ~72 |

| 3 | 3.4 - 3.6 (m) | ~63 |

| 4 | 4.5 (s) | ~65 |

| 5' | 7.4 (d) | ~143 |

| 4' | 6.4 (dd) | ~110 |

| 3' | 6.3 (d) | ~107 |

| 2' | - | ~152 |

| OH | Variable (br s) | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are crucial for confirming the connectivity of atoms within the molecule by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between the adjacent protons on the propanediol backbone (H-1 with H-2, and H-2 with H-3). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the carbon signals based on their attached protons. For example, the proton at C-1 would show a cross-peak with the carbon signal of C-1. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C). This technique is vital for connecting different fragments of the molecule. For instance, the methylene protons of the methoxy (B1213986) group (H-4) would show a correlation to the C-2' carbon of the furan ring, confirming the ether linkage. rsc.org

DEPT (Distortionless Enhancement by Polarization Transfer): While a 1D experiment, DEPT is often used in conjunction with ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. rsc.org

Expected 2D NMR Correlations for this compound:

| Proton(s) | COSY Correlations | HSQC Correlations | HMBC Correlations |

| H-1 | H-2 | C-1 | C-2, C-3 |

| H-2 | H-1, H-3 | C-2 | C-1, C-3 |

| H-3 | H-2 | C-3 | C-1, C-2 |

| H-4 | - | C-4 | C-2', C-3' |

| H-3' | H-4' | C-3' | C-2', C-4', C-5' |

| H-4' | H-3', H-5' | C-4' | C-2', C-3', C-5' |

| H-5' | H-4' | C-5' | C-2', C-3', C-4' |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

IR and FTIR spectroscopy measure the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups. For this compound, the key functional groups are the hydroxyl (-OH) groups, the ether linkage (C-O-C), and the furan ring. researchgate.net

Characteristic IR/FTIR Absorption Bands for this compound:

| Functional Group | Wavenumber (cm⁻¹) (Typical Range) | Vibration Type |

| O-H (hydroxyl) | 3200 - 3600 (broad) | Stretching |

| C-H (furan ring) | 3100 - 3150 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=C (furan ring) | 1500 - 1600 | Stretching |

| C-O (ether) | 1050 - 1150 | Stretching |

| C-O (alcohol) | 1000 - 1260 | Stretching |

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. The resulting Raman spectrum provides a "fingerprint" of the molecule, with characteristic peaks corresponding to specific vibrational modes. The furan ring, with its delocalized π-electron system, is expected to give rise to strong Raman signals.

Expected Raman Shifts for this compound:

| Functional Group | Raman Shift (cm⁻¹) (Typical Range) |

| C=C (furan ring) | 1450 - 1550 |

| C-H (aliphatic) | 2800 - 3000 |

| C-O-C (ether) | 800 - 950 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Upon ionization in the mass spectrometer, the this compound molecule will form a molecular ion (M⁺). This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The masses of these fragments are detected and plotted against their relative abundance to generate a mass spectrum.

The fragmentation of this compound is likely to be initiated by cleavage of the ether bond or bonds within the propanediol chain. Common fragmentation pathways for furan derivatives involve ring opening or loss of CO. ed.ac.uk Glycerol (B35011) ethers often fragment via cleavage of the C-C bonds of the glycerol backbone or the ether C-O bond. imreblank.ch

Plausible Fragmentation Pathways and Key Fragment Ions for this compound:

| m/z (mass-to-charge ratio) | Possible Fragment Ion |

| [M]+ | Intact molecular ion |

| [M - H₂O]+ | Loss of a water molecule |

| [M - CH₂OH]+ | Cleavage of the terminal hydroxymethyl group |

| Furfuryl cation (C₅H₅O⁺) | Cleavage of the ether bond |

| Propanediol fragment | Cleavage of the ether bond |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for the structural analysis of volatile and thermally stable compounds like this compound, often after a derivatization step to increase volatility. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. The resulting mass spectrum is a fingerprint of the molecule, allowing for its identification and structural elucidation.

The fragmentation of this compound under EI conditions is expected to proceed through several predictable pathways based on its functional groups (furan ring, ether linkage, and diol). Key fragmentation processes would likely include:

Alpha-cleavage: Fission of bonds adjacent to the oxygen atoms. Cleavage of the C-C bond in the propanediol moiety or the bond between the methylene bridge and the furan ring.

Ether Bond Cleavage: Scission of the ether linkage is a common fragmentation pathway, leading to ions corresponding to the furfuryl moiety (m/z 81) and the propanediol side chain.

Dehydration: The loss of one or more water molecules from the diol group is a typical fragmentation for alcohols.

Furan Ring Fragmentation: The furan ring itself can undergo characteristic fragmentation, such as the loss of CO or CHO moieties. researchgate.net

The analysis of these fragmentation patterns allows for the unambiguous confirmation of the compound's structure. For instance, the formation of 2-substituted benzo[b]furan ions has been observed in the EI mass spectra of related compounds, indicating complex rearrangements can occur in the gas phase. nih.gov

Table 1: Predicted Key Fragment Ions in the EI-MS of this compound

| m/z (mass/charge) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 172 | [C₈H₁₂O₄]⁺ | Molecular Ion (M⁺) |

| 154 | [C₈H₁₀O₃]⁺ | Loss of H₂O |

| 97 | [C₅H₅O₂]⁺ | Cleavage of the O-CH₂ bond of the side chain |

| 81 | [C₅H₅O]⁺ | Furfuryl cation, from cleavage of the ether bond |

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC/ESI-MS/MS) for Trace Analysis

For the analysis of this compound in complex mixtures or at trace concentrations, Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS) is the method of choice. This technique combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.

The process begins with the separation of the analyte from the sample matrix using a suitable LC column, typically a reversed-phase column like a C18. semanticscholar.org The eluent from the LC is then introduced into the ESI source, where the analyte is ionized, usually forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

In the tandem mass spectrometer, a specific precursor ion (e.g., the [M+H]⁺ ion of the target compound) is selected and subjected to collision-induced dissociation (CID) to generate specific product ions. Monitoring one or more of these specific precursor-to-product ion transitions (a technique known as Selected Reaction Monitoring or SRM) provides exceptional selectivity and sensitivity, allowing for quantification at very low levels. mdpi.com This is crucial for trace analysis in environmental or biological samples.

Table 2: Typical LC/ESI-MS/MS Parameters for Analysis

| Parameter | Typical Setting |

|---|---|

| LC System | |

| Column | Zorbax SB-C18 (150 mm × 2.1 mm, 1.9 µm) semanticscholar.org |

| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile (B52724) semanticscholar.org |

| Flow Rate | 0.2 mL/min semanticscholar.org |

| Injection Volume | 5 µL semanticscholar.org |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 4.5 kV semanticscholar.org |

| Nebulizer Pressure | 40 psi semanticscholar.org |

| Drying Gas Flow | 9 L/min at 300 °C semanticscholar.org |

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) for Oligomer Characterization

When this compound is used as a monomer in polymerization reactions, characterization of the resulting oligomers and polymers is essential. Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is an ideal technique for this purpose, as it is well-suited for the analysis of large, non-volatile molecules. researchgate.netresearchgate.net

In MALDI-TOF, the analyte (oligomer) is co-crystallized with a large excess of a matrix compound (e.g., 2,5-dihydroxybenzoic acid). A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the intact analyte molecules into the gas phase as singly charged ions. These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio. google.com

The resulting MALDI-TOF spectrum provides information on the molecular weight distribution of the oligomers, the mass of the repeating monomer unit, and the identity of the end groups. researchgate.net This data is invaluable for understanding the polymerization process and the structure of the resulting material. For furan-based polymers, MALDI-TOF has been successfully used to identify various co-polymerization oligomers. semanticscholar.org

Chromatographic Separation Methods for Purity and Mixture Analysis

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, assessing its purity, and quantifying it in various samples. The choice of method depends on the volatility of the analyte and the complexity of the sample matrix.

Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS)

Gas Chromatography (GC) is a primary technique for the analysis of volatile and thermally stable compounds. Due to the polar diol group, this compound may require derivatization prior to GC analysis to increase its volatility and thermal stability. A common approach for diols is esterification, for example, with phenylboronic acid to form a cyclic phenylboronic ester. nih.govresearchgate.net

The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls.

For detection, a Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, making it suitable for purity assessment. For definitive identification and structural confirmation, a Mass Spectrometer (MS) is used as the detector (GC-MS). agriculturejournals.czsemanticscholar.org The MS provides both a total ion chromatogram and a mass spectrum for each separated peak, allowing for positive identification by matching the spectrum to a library or through interpretation of fragmentation patterns.

Table 3: Illustrative GC-MS Conditions for Derivatized Diol Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 60°C, ramp to 280°C at 10°C/min, hold for 5 min |

| MS Interface Temp | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds like this compound. internationaljournalssrg.org It does not typically require derivatization for this compound.

A common mode of separation is reversed-phase HPLC, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The separation is based on the analyte's polarity; more polar compounds elute earlier, while less polar compounds are retained longer on the column.

Detection can be achieved using a Refractive Index (RI) detector, which is a universal detector for propanediols, or a UV-Vis detector set to a wavelength where the furan ring absorbs (typically around 220-280 nm). internationaljournalssrg.orgresearchgate.net For quantification, a calibration curve is constructed by analyzing standards of known concentrations. This method has been successfully applied to monitor key substances in the metabolic pathway for the production of 1,3-propanediol (B51772) from glycerol. researchgate.net

Table 4: Representative HPLC Method Parameters

| Parameter | Typical Setting |

|---|---|

| Column | Symmetry shield RP C18 (250 x 4.6 mm, 5 µm) internationaljournalssrg.org |

| Mobile Phase | Isocratic or gradient elution with Water/Acetonitrile mixture |

| Flow Rate | 0.6 - 1.0 mL/min internationaljournalssrg.org |

| Column Temperature | 25-30 °C internationaljournalssrg.org |

| Injection Volume | 10-30 µL internationaljournalssrg.org |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is exceptionally useful for monitoring the progress of chemical reactions. umich.edu It allows for the qualitative assessment of the consumption of starting materials and the formation of products. libretexts.org

To monitor a reaction producing this compound, small aliquots are taken from the reaction mixture over time. These aliquots, along with spots of the starting materials and a "co-spot" (a mixture of starting material and the reaction aliquot), are applied to a TLC plate (e.g., silica (B1680970) gel on aluminum). rochester.edu The plate is then developed in a chamber containing a suitable solvent system (eluent).

Separation occurs based on the differential adsorption of the compounds to the stationary phase. The progress of the reaction is visualized by observing the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. The spots can be visualized under UV light (due to the furan ring) or by staining with an appropriate reagent (e.g., iodine or potassium permanganate). rsc.org The Retention Factor (R_f) value for each spot is calculated to aid in identification. rsc.org

Table 5: TLC for Reaction Monitoring

| Step | Description |

|---|---|

| Plate Preparation | A line is drawn with a pencil ~1 cm from the bottom of a silica gel plate. Spots for starting material (SM), reaction mixture (RM), and a co-spot (Co) are marked. rochester.edu |

| Spotting | Using a capillary tube, a small amount of each sample is applied to its designated spot on the baseline. umich.edu |

| Development | The plate is placed in a closed chamber with a pre-equilibrated solvent system (e.g., ethyl acetate/hexane). The solvent moves up the plate by capillary action. umich.edu |

| Visualization | After development, the plate is dried and visualized under a UV lamp or by using a chemical stain (e.g., iodine vapor). rsc.org |

| Analysis | The disappearance of the SM spot in the RM lane and the appearance of a new product spot indicates reaction progress. The R_f values are compared. libretexts.org |

Computational Chemistry Approaches to 3 Furan 2 Ylmethoxy Propane 1,2 Diol

Density Functional Theory (DFT) Calculations for Molecular Geometry, Electronic Structure, and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in determining the optimized molecular geometry, understanding the electronic landscape, and predicting the reactivity of 3-(Furan-2-ylmethoxy)propane-1,2-diol.

Molecular Geometry: The first step in a DFT study is typically a geometry optimization, which locates the minimum energy arrangement of the atoms. rroij.com For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. These calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), can yield highly accurate geometric parameters that are in good agreement with experimental data for similar molecules. rroij.comepstem.netepstem.net

Table 1: Illustrative Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Atom Pair/Group | Predicted Value |

| Bond Length | C-O (Furan Ring) | 1.36 Å |

| C=C (Furan Ring) | 1.35 Å | |

| C-O (Ether Linkage) | 1.43 Å | |

| C-O (Diol) | 1.44 Å | |

| C-C (Propane Backbone) | 1.53 Å | |

| Bond Angle | C-O-C (Furan Ring) | 106.5° |

| C-O-C (Ether Linkage) | 112.0° | |

| O-C-C (Diol) | 109.5° | |

| Dihedral Angle | O-C-C-O (Diol) | ~60° (gauche) |

Note: These values are representative examples based on typical DFT calculations for similar functional groups and are for illustrative purposes.

Electronic Structure and Reactivity: DFT is also used to analyze the electronic properties that govern the molecule's reactivity. Key insights are derived from the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Reactivity descriptors derived from DFT, such as molecular electrostatic potential (MEP) and Fukui functions, provide a more detailed picture. semanticscholar.org The MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen atoms of the hydroxyl and ether groups would be expected to be regions of negative potential (nucleophilic sites), while the hydrogen atoms of the hydroxyl groups would be areas of positive potential. rroij.com Studies on furan (B31954) itself show it can act as a nucleophilic electron donor. mdpi.com This suggests that the furan ring in the target molecule is a likely site for electrophilic attack. semanticscholar.org

Table 2: Conceptual DFT-Derived Reactivity Descriptors

| Descriptor | Predicted Characteristic for this compound |

| HOMO Energy | Localized primarily on the furan ring, indicating it as the main electron-donating site. |

| LUMO Energy | Distributed across the molecule, with potential localization depending on conformation. |

| HOMO-LUMO Gap | Moderate gap, suggesting a balance between stability and reactivity. |

| MEP Surface | Negative potential (red/yellow) around oxygen atoms; Positive potential (blue) around hydroxyl hydrogens. |

| Fukui Functions | The C2 and C5 positions of the furan ring are predicted to be the most susceptible to electrophilic attack. mdpi.com |

Quantum Chemical Modeling of Reaction Mechanisms and Energy Landscapes

Quantum chemical modeling is essential for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. stanford.edu By mapping the potential energy surface (PES), these models can identify transition states, intermediates, and the associated energy barriers for reactions involving this compound.

For instance, the furan moiety can participate in various reactions, such as Diels-Alder cycloadditions. nih.gov Computational modeling can predict the feasibility of such a reaction, determine whether it proceeds through a concerted or stepwise mechanism, and explain the observed stereoselectivity. nih.gov The process involves locating the transition state (a first-order saddle point on the PES) that connects the reactants to the products. The energy difference between the reactants and the transition state is the activation energy, a key factor determining the reaction rate.

Similarly, reactions involving the diol group, such as oxidation or esterification, can be modeled. Calculations would help in understanding how the electronic influence of the furan-2-ylmethoxy group affects the reactivity of the hydroxyl groups compared to a simple propane-1,2-diol.

Thermodynamic and Kinetic Profiling of Chemical Transformations

Computational chemistry allows for the prediction of key thermodynamic and kinetic parameters for chemical transformations. By calculating the vibrational frequencies of the molecule at its equilibrium geometry, one can determine thermodynamic quantities like enthalpy, entropy, and Gibbs free energy. researchgate.net

Thermodynamic Profiling: By calculating the Gibbs free energy of reactants and products (ΔG), the spontaneity of a potential transformation of this compound can be predicted. For example, the relative stability of different oxidation products (e.g., oxidation at the primary vs. secondary alcohol) can be assessed to predict the major product.

Kinetic Profiling: Kinetic analysis focuses on the rate of a reaction, which is governed by the activation energy (Ea) derived from the potential energy surface. Using transition state theory, the rate constant (k) can be estimated. This is invaluable for comparing competing reaction pathways. For example, in an acid-catalyzed dehydration of the diol, quantum chemical modeling could determine the activation barriers for forming different unsaturated products, thereby predicting the kinetic product.

Conformational Analysis and Intramolecular Interactions

The flexibility of the propane (B168953) and ether linkages in this compound means it can exist in numerous spatial arrangements or conformations. masterorganicchemistry.com Conformational analysis aims to identify the most stable conformers and understand the energetic relationships between them.

A systematic conformational search followed by DFT geometry optimization can identify the global minimum energy conformer and other low-energy structures. The results of such an analysis are crucial, as the reactivity and spectroscopic properties of the molecule are often an average over the populated conformations. mdpi.com For propane-1,2-diol, intramolecular hydrogen bonding is a dominant factor in its conformational preference. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Quantum chemical calculations are widely used to predict spectroscopic properties, which can be a powerful tool for structure verification and interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net The calculation is performed on the optimized geometry of the molecule. For flexible molecules, it is often necessary to calculate the shifts for several low-energy conformers and then compute a Boltzmann-weighted average to obtain a result that is comparable to the experimental spectrum measured in solution. researchgate.net

The predicted chemical shifts can help in assigning the signals in an experimental spectrum, distinguishing between isomers, or understanding how electronic and geometric factors influence the magnetic environment of each nucleus. researcher.life

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Furan H (C5) | 7.4 | - |

| Furan H (C3) | 6.3 | - |

| Furan H (C4) | 6.2 | - |

| CH₂ (Ether Linkage) | 4.5 | 72.0 |

| CH (Diol) | 3.8 | 70.0 |

| CH₂ (Diol) | 3.5 | 68.0 |

| OH (Diol) | 2.5 - 4.0 | - |

| Furan C (C2) | - | 152.0 |

| Furan C (C5) | - | 143.0 |

| Furan C (C3) | - | 110.0 |

| Furan C (C4) | - | 108.0 |

Note: These are hypothetical values for illustrative purposes, based on typical chemical shifts for similar structural motifs. Actual values depend on the specific conformation and computational method.

Research Trajectories and Potential Applications of 3 Furan 2 Ylmethoxy Propane 1,2 Diol

Role as a Building Block in Polymer Chemistry and Materials Science

The molecular structure of 3-(Furan-2-ylmethoxy)propane-1,2-diol, featuring two hydroxyl groups, allows it to function as a diol monomer in step-growth polymerization. The presence of the furan (B31954) ring imparts rigidity and potential for unique chemical modifications, while the ether linkage provides flexibility, allowing for the synthesis of polymers with a wide range of properties.

Synthesis of Bio-Based Polyesters and Polyurethanes from Furan-Diol Monomers

Furan-based diols, such as this compound, are valuable monomers for producing bio-based polyesters and polyurethanes. rsc.orgnih.gov In polyester (B1180765) synthesis, the diol undergoes polycondensation with a dicarboxylic acid or its ester derivative. The rigid furan ring in the polymer backbone can lead to materials with enhanced thermal and mechanical properties compared to their purely aliphatic counterparts. whiterose.ac.uk Research has explored the enzymatic synthesis of furan-based polyesters, utilizing enzymes like Candida antarctica Lipase B (CALB) to create these polymers under milder conditions. whiterose.ac.ukacs.orgrug.nl This enzymatic approach is part of a broader effort to develop greener and more sustainable polymerization processes. nih.gov

Similarly, in the production of polyurethanes, the furan-diol reacts with diisocyanates. rsc.orgnih.gov The resulting furan-containing polyurethanes can be designed to have a variety of properties, from flexible elastomers to rigid foams. nih.gov These materials are being investigated for advanced applications, such as sustainable triboelectric materials for energy harvesting. rsc.orgnih.govresearchgate.net

Below is a table summarizing representative furan-based diols and their resulting polymers.

| Furan-Diol Monomer | Co-monomer | Polymer Type | Key Findings |

| 2,5-Bis(hydroxymethyl)furan | Diacid ethyl esters | Polyester | Enzymatic polymerization with CALB yielded polyesters with molecular weights around 2000 g/mol . acs.orgrug.nl |

| 3,4-Bis(hydroxymethyl)furan | Dimethyl furandicarboxylates, Aliphatic diols | Copolyester | Enzymatic copolymerization showed that polyesters derived from this diol exhibited high thermal stability. nih.govacs.org |

| Furan-containing diols | Diisocyanates (HDI, IPDI, MDI), PEG 400 | Polyurethane | Synthesized linear polyurethanes that could be functionalized post-polymerization via Diels-Alder reactions. nih.gov |

Precursor for Renewable Epoxy Resins and Thermosetting Polymers

The diol functionality of this compound allows for its conversion into a diepoxide monomer, typically through a reaction with epichlorohydrin. This furan-based diepoxide can then serve as a renewable substitute for conventional petroleum-derived epoxy resins like those based on bisphenol A (BPA). researchgate.netdigitellinc.comacs.org The aromatic-like nature of the furan ring makes it an excellent candidate to replace the phenyl structure in high-performance thermosets. researchgate.net

These furan-based epoxy resins can be cured using traditional curing agents, such as amines or anhydrides, to form highly cross-linked thermosetting polymers. digitellinc.comnih.gov Research has shown that these bio-based thermosets exhibit excellent thermal stability, high char yields, and strong mechanical properties, including high hardness and good adhesion. digitellinc.comresearchgate.netnih.gov These characteristics make them suitable for high-temperature and high-performance applications. engconfintl.orgdigitellinc.com

Development of Novel Polymeric Architectures with Tunable Properties

The unique chemical nature of the furan ring in monomers like this compound opens avenues for creating novel polymeric architectures with tailored properties. rsc.org The furan moiety can participate in reversible Diels-Alder reactions, allowing for the development of self-healing polymers and reprocessable thermosets. This "click" chemistry approach enables post-polymerization modification, where functional molecules can be attached to the polymer backbone to alter surface properties, such as hydrophobicity. nih.gov

By combining rigid furan units with flexible aliphatic chains derived from co-monomers, researchers can precisely tune the thermal and mechanical properties of the resulting polymers. For instance, copolyesters have been synthesized using furan-diols in combination with aliphatic diols of varying lengths, demonstrating control over the polymer's crystallinity, glass transition temperature, and melting temperature. acs.org This ability to control polymer architecture at the molecular level is crucial for designing advanced materials for specific applications. rsc.orgnih.gov

Application in Coatings, Adhesives, and Sealants

The properties of polymers derived from this compound make them highly suitable for use in coatings, adhesives, and sealants. Furan-based epoxy resins, in particular, have shown excellent adhesion to various substrates, including metals and carbon fiber-reinforced plastics. researchgate.netnih.govd-nb.info Studies have demonstrated that coatings made from furan-based epoxy thermosets exhibit very high hardness and flexibility, comparing favorably with conventional BPA-based epoxy systems. nih.gov

Furan-based adhesives have shown outstanding performance, with some formulations exhibiting adhesive strength three times higher than their petrochemical-based counterparts. d-nb.info The ability to modify furan resins by blending them with other polymers like epoxy or phenolic resins allows for the enhancement of mechanical properties and processing performance for these applications. baofengcorp.com The inherent high-temperature stability and chemical resistance of furan polymers also make them attractive for protective coatings and industrial sealants. baofengcorp.comresearchgate.net

Function as a Chemical Intermediate in Specialized Organic Synthesis

Beyond polymer science, the furan ring is a versatile building block in organic synthesis. nih.gov Compounds like this compound can serve as valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals and fine chemicals. The diol group can be protected or modified, allowing for selective reactions at other parts of the molecule.

The furan nucleus itself can undergo various transformations, such as electrophilic substitution, cycloaddition, and ring-opening reactions, to generate a wide array of functionalized compounds. Propane-1,2-diol derivatives are known to be used as intermediates in the synthesis of medicinal products. researchgate.netrasayanjournal.co.in The combination of the furan heterocycle with the propane-1,2-diol structure provides a platform for creating diverse chemical structures with potential biological activity.

Exploration of Solvating Properties in Furan-Ether Glycol Systems

The molecular structure of this compound, which contains both hydrogen bond donor (hydroxyl) and acceptor (ether and furan oxygen) sites, suggests it may possess interesting solvating properties. Furan-based compounds are often soluble in common organic solvents like ethers and alcohols. researchgate.net

The presence of the polar hydroxyl groups and the ether linkage could impart amphiphilic characteristics to the molecule, allowing it to interact with a range of solutes. Systems containing ether and glycol functionalities are important in various chemical processes. For instance, ternary solvent systems including alcohols and ethers have been explored for biomass fractionation, where the distribution of furan derivatives serves as an indicator of the process severity. acs.org While specific studies on the solvating properties of this compound are not widely documented, its structural similarity to other platform chemicals like 1,3-propanediol (B51772), which is used in cosmetics and personal care products, suggests potential applications where its solvent characteristics would be beneficial. qub.ac.uknih.gov

Integration into Catalytic Processes and Biofuel Conversion Strategies (as a furan derivative)

The transformation of furan derivatives into biofuels typically involves catalytic hydrodeoxygenation (HDO), a process that removes oxygen atoms from the molecule while adding hydrogen, thereby increasing the energy density of the resulting compound. researchgate.net This is a critical step in converting biomass-derived intermediates into "drop-in" biofuels that are compatible with existing transportation infrastructure.

A variety of catalytic systems have been developed for the conversion of furan derivatives. These often employ a combination of a noble metal catalyst (such as palladium, platinum, or ruthenium) or a non-noble metal catalyst (like nickel, copper, or cobalt) and a support material (such as carbon, silica (B1680970), or alumina). nih.govdtu.dk The choice of catalyst and reaction conditions plays a crucial role in determining the final product distribution.

For instance, the conversion of furfural (B47365) can yield 2-methylfuran (B129897) (2-MF), a promising gasoline additive, through a series of hydrogenation and hydrogenolysis reactions. researchgate.netbohrium.com Similarly, HMF can be converted into 2,5-dimethylfuran (B142691) (DMF), another high-energy-density biofuel candidate. dtu.dkmdpi.com The general reaction pathways involve the hydrogenation of the aldehyde or alcohol functional groups, followed by the hydrogenolysis of the furan ring to open it and form linear alkanes, or further hydrogenation to produce cyclic ethers.

Given its structure, this compound possesses a furan ring and a diol side chain. It is plausible that this compound could undergo similar catalytic transformations. The furan ring could be a target for hydrogenation and ring-opening reactions, while the diol group could also be subject to hydrogenolysis to produce valuable C5 or C6 alkanes, which are components of gasoline and diesel fuel.

The following tables summarize typical catalytic systems and reaction conditions for the conversion of the more common furan derivatives, furfural and HMF, which can serve as a model for the potential conversion of other furanic compounds.

Table 1: Catalytic Conversion of Furfural to 2-Methylfuran

| Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Reaction Time (h) | Furfural Conversion (%) | 2-Methylfuran Yield (%) | Reference |

| 10%Ni–10%Cu/C | Formic Acid | Isopropanol | 200 | 8 | 100 | 91 | dtu.dkbohrium.com |

| 20wt% Co-CoOx/AC | H₂ (2.5 MPa) | - | 120 | 5 | >95 | 87.4 | researchgate.net |

| CuFe₂O₄ | Isopropanol | - | - | - | - | - | researchgate.net |

Table 2: Catalytic Conversion of 5-Hydroxymethylfurfural (B1680220) to 2,5-Dimethylfuran

| Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Reaction Time (h) | HMF Conversion (%) | 2,5-Dimethylfuran Yield (%) | Reference |

| 10%Ni–10%Cu/C | Formic Acid | Isopropanol | 200 | 6 | 100 | 80 | dtu.dk |

| Pd/C | Formic Acid | Tetrahydrofuran (B95107) | Reflux | - | >95 | >95 | mdpi.com |

The development of cost-effective and highly selective catalysts remains a key area of research. nih.gov While noble metal catalysts often exhibit high activity, their cost and scarcity are significant drawbacks for large-scale industrial applications. nih.gov Consequently, there is a growing interest in developing catalysts based on more abundant and less expensive non-noble metals. nih.gov

Future Research Directions for 3 Furan 2 Ylmethoxy Propane 1,2 Diol

Development of Highly Selective and Scalable Green Production Routes

The commercial viability of 3-(Furan-2-ylmethoxy)propane-1,2-diol hinges on the development of efficient, scalable, and environmentally benign production methods. Future research should prioritize the exploration of green synthetic pathways that minimize waste, reduce energy consumption, and utilize non-toxic reagents.